4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate
Brand Name: Vulcanchem
CAS No.: 788136-89-0
VCID: VC21354871
InChI: InChI=1S/C17H13ClFN3O3/c1-9(23)25-16-6-11-14(7-15(16)24-2)20-8-21-17(11)22-10-3-4-13(19)12(18)5-10/h3-8H,1-2H3,(H,20,21,22)
SMILES: CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC
Molecular Formula: C17H13ClFN3O3
Molecular Weight: 361.8 g/mol

4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

CAS No.: 788136-89-0

Cat. No.: VC21354871

Molecular Formula: C17H13ClFN3O3

Molecular Weight: 361.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate - 788136-89-0

Specification

CAS No. 788136-89-0
Molecular Formula C17H13ClFN3O3
Molecular Weight 361.8 g/mol
IUPAC Name [4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate
Standard InChI InChI=1S/C17H13ClFN3O3/c1-9(23)25-16-6-11-14(7-15(16)24-2)20-8-21-17(11)22-10-3-4-13(19)12(18)5-10/h3-8H,1-2H3,(H,20,21,22)
Standard InChI Key ANGPUOTYQQFHKN-UHFFFAOYSA-N
SMILES CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC
Canonical SMILES CC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC

Introduction

Chemical Identity and Structure

4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is a quinazoline derivative characterized by a distinctive molecular structure containing chloro and fluoro substituents. The compound is identified by the CAS Registry Number 788136-89-0 and possesses the molecular formula C17H13ClFN3O3 .

Identifiers and Nomenclature

The compound is recognized by several systematic names and identifiers in chemical databases and literature. The most commonly used nomenclature variants are summarized in Table 1.

Table 1: Chemical Identifiers of 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

ParameterValue
CAS Registry Number788136-89-0
Molecular FormulaC17H13ClFN3O3
Molecular Weight361.75 g/mol
InChIInChI=1S/C17H13ClFN3O3/c1-9(23)25-16-6-11-14(7-15(16)24-2)20-8-21-17(11)22-10-3-4-13(19)12(18)5-10/h3-8H,1-2H3,(H,20,21,22)
InChIKeyANGPUOTYQQFHKN-UHFFFAOYSA-N
SMILESCC(=O)OC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC

Alternative Names and Synonyms

The compound is known by several synonyms in scientific literature and commercial contexts, particularly in relation to its pharmaceutical relevance:

  • [4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl] acetate

  • 4-(3-Chloro-4-fluorophenylamino)-7-methoxyquinazolin-6-yl acetate

  • Gefitinib analog III

  • Gefitinib impurity VIII

  • Gefitinib intermediate VI

  • O-Desmorpholinopropyl Gefitinib Acetate

  • 6-Quinazolinol, 4-[(3-chloro-4-fluorophenyl)amino]-7-methoxy-, acetate (ester)

Physical and Chemical Properties

The compound exhibits specific physical and chemical characteristics that are relevant to its handling, storage, and potential applications in pharmaceutical research and production.

Physical Properties

The compound is characterized by the following physical properties, as detailed in Table 2:

Table 2: Physical Properties of 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate

PropertyValueNote
Physical StateSolidBased on structure and properties
Density1.425 g/cm³
Boiling Point471.5±45.0 °CPredicted
Molecular Weight361.75 g/molComputed

Chemical Properties

The chemical behavior of this compound is influenced by its functional groups and structural characteristics:

  • The acetate group at the 6-position contributes to its potential for hydrolysis under basic conditions.

  • The compound has a predicted pKa value of 5.22±0.30 , indicating its acid-base behavior.

  • The presence of amino linkage between the quinazoline core and the chloro-fluoro-substituted phenyl ring contributes to its hydrogen bonding capabilities.

Synthetic Pathways and Production

While the search results don't provide specific synthetic routes for 4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate, insights can be gleaned from related quinazoline derivatives synthesis described in the literature.

Pharmaceutical Relevance and Applications

The compound has significant pharmaceutical relevance, particularly in relation to anticancer research and drug development.

Relationship to Gefitinib

4-((3-Chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl acetate is identified as:

  • An impurity of Gefitinib (G304000), a known antineoplastic agent

  • An intermediate in Gefitinib synthesis

  • A structural analog of Gefitinib

Gefitinib is an established epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of certain types of cancer, notably non-small cell lung cancer.

Research Applications

As a quinazoline derivative and Gefitinib intermediate, this compound has potential applications in several research domains:

  • Medicinal chemistry research focused on anticancer agents

  • Structure-activity relationship studies of EGFR inhibitors

  • Development of analytical standards for pharmaceutical quality control

  • Synthesis of novel quinazoline-based therapeutic agents

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